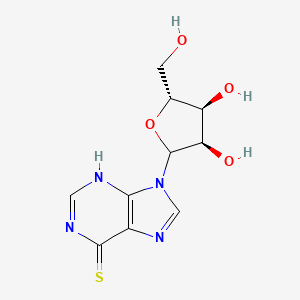

6-?Thioinosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 6-Thioinosine est un analogue de nucléoside purique où l’atome d’oxygène en position 6 de la molécule d’inosine est remplacé par un atome de soufre. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques et de ses applications thérapeutiques potentielles, en particulier dans les domaines du cancer et de l’immunologie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 6-Thioinosine implique généralement la substitution de l’atome d’oxygène dans l’inosine par un atome de soufre. Une méthode courante implique la réaction de l’inosine avec le réactif de Lawesson ou le pentasulfure de phosphore (P2S5) dans des conditions contrôlées pour obtenir la thio-substitution souhaitée .

Méthodes de production industrielle : La production industrielle de la 6-Thioinosine peut impliquer une synthèse à grande échelle utilisant des réactifs chimiques et des conditions similaires à ceux de la synthèse en laboratoire. Le processus est optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : La 6-Thioinosine subit diverses réactions chimiques, notamment :

Oxydation : Conversion en sulfoxydes et sulfones.

Réduction : Réduction du groupe thio en thiol.

Substitution : Réactions de substitution nucléophile sur l’atome de soufre.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène (H2O2) ou acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.

Réduction : Borohydrure de sodium (NaBH4) ou hydrure de lithium aluminium (LiAlH4).

Substitution : Halogénures d’alkyle ou chlorures d’acyle en présence d’une base telle que la triéthylamine (TEA).

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiols.

Substitution : Dérivés alkylthio ou acylthio.

4. Applications de la recherche scientifique

La 6-Thioinosine a une large gamme d’applications dans la recherche scientifique :

Médecine : Explorée pour son potentiel comme agent anticancéreux et anti-inflammatoire.

Industrie : Utilisée dans le développement de nouveaux agents thérapeutiques et comme outil dans la découverte de médicaments.

Applications De Recherche Scientifique

Inhibition of Adipogenesis

One of the notable applications of 6-thioinosine is its ability to inhibit adipocyte differentiation. Research indicates that 6-TI significantly reduces the expression levels of key adipogenic transcription factors such as PPAR γ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha) in 3T3-L1 preadipocytes.

Mechanism of Action:

- Downregulation of Adipogenic Markers: 6-TI decreases mRNA levels of target genes associated with adipogenesis, including LPL (Lipoprotein Lipase), CD36, aP2, and LXRα (Liver X Receptor alpha) .

- Activation of iNOS: The compound induces iNOS (inducible Nitric Oxide Synthase) gene expression through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway, which contributes to the inhibition of PPAR γ activity .

This mechanism suggests that 6-thioinosine has potential therapeutic implications for obesity and related metabolic disorders by targeting adipocyte differentiation pathways.

Cancer Therapeutics

6-Thioinosine has also been investigated for its potential in cancer therapy, particularly in relation to its effects on nucleotide metabolism and DNA synthesis.

Key Findings:

- Interference with De Novo Purine Synthesis: 6-TI impacts the pool of nucleotides necessary for DNA replication, thereby inhibiting cell proliferation . This property can be exploited in cancer treatments where rapid cell division is a hallmark.

- Combination Therapies: Research suggests that combining 6-TI with other agents may enhance therapeutic efficacy against certain cancers. For instance, studies have indicated that pairing it with methylthioadenosine (MTA) could selectively target tumors deficient in methylthioadenosine phosphorylase (MTAP), which are common in various cancers such as leukemias and solid tumors .

Safety and Tolerability

While exploring its applications, safety profiles are crucial. Clinical studies have shown that 6-thioguanine (a related compound) has acceptable tolerability in patients with inflammatory bowel disease (IBD), suggesting that similar profiles might be expected for 6-thioinosine. In a cohort study involving patients intolerant to other treatments, a significant percentage were able to tolerate long-term use of 6-thioguanine without severe adverse effects .

Data Summary

| Application Area | Key Findings | Mechanism/Notes |

|---|---|---|

| Adipogenesis | Inhibits differentiation in 3T3-L1 cells | Downregulates PPAR γ and C/EBPα; activates iNOS via JNK |

| Cancer Therapy | Impacts nucleotide metabolism | Interferes with DNA synthesis; combination therapy potential |

| Safety Profile | Acceptable short-term toxicity | Long-term tolerability observed in IBD patients |

Case Studies

- Adipocyte Differentiation Study :

- Cancer Treatment Exploration :

Mécanisme D'action

La 6-Thioinosine exerce ses effets principalement par l’inhibition des transporteurs de nucléosides, en particulier les transporteurs équilibrants de nucléosides (ENT1 et ENT2). En bloquant ces transporteurs, la 6-Thioinosine perturbe l’absorption et l’utilisation des nucléosides dans les cellules, ce qui entraîne une altération du métabolisme cellulaire et une inhibition de la croissance . De plus, elle régularise à la baisse l’expression d’enzymes métaboliques clés et de facteurs de transcription, tels que le récepteur gamma activé par les proliférateurs de peroxysomes (PPARγ) et la protéine alpha de liaison à l’activateur C/EBP (C/EBPα), contribuant ainsi davantage à ses effets biologiques .

Composés similaires :

6-Thioguanosine : Un autre nucléoside thio-substitué possédant des propriétés anticancéreuses et immunosuppressives similaires.

6-Mercaptopurine : Un analogue de thiopurine utilisé dans le traitement de la leucémie et des maladies auto-immunes.

Azathioprine : Un prodrug de la 6-Mercaptopurine, largement utilisé comme immunosuppresseur.

Unicité de la 6-Thioinosine : La 6-Thioinosine est unique en raison de son inhibition spécifique des transporteurs de nucléosides et de sa capacité à moduler des voies métaboliques clés. Contrairement à la 6-Thioguanosine et à la 6-Mercaptopurine, qui agissent principalement par incorporation dans l’ADN et l’ARN, le principal mode d’action de la 6-Thioinosine est l’inhibition des transporteurs, ce qui en fait un outil précieux pour l’étude du transport et du métabolisme des nucléosides .

Comparaison Avec Des Composés Similaires

6-Thioguanosine: Another thio-substituted nucleoside with similar anti-cancer and immunosuppressive properties.

6-Mercaptopurine: A thiopurine analog used in the treatment of leukemia and autoimmune diseases.

Azathioprine: A prodrug of 6-Mercaptopurine, widely used as an immunosuppressant.

Uniqueness of 6-Thioinosine: 6-Thioinosine is unique in its specific inhibition of nucleoside transporters and its ability to modulate key metabolic pathways. Unlike 6-Thioguanosine and 6-Mercaptopurine, which primarily act through incorporation into DNA and RNA, 6-Thioinosine’s primary mode of action is through transporter inhibition, making it a valuable tool in studying nucleoside transport and metabolism .

Propriétés

IUPAC Name |

9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGPJODWTZCHGF-VTHZCTBJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.